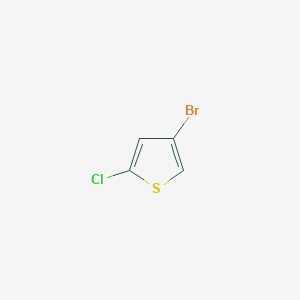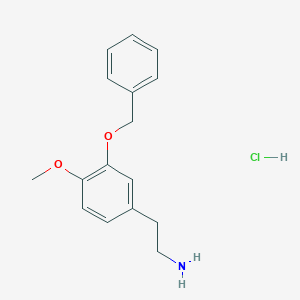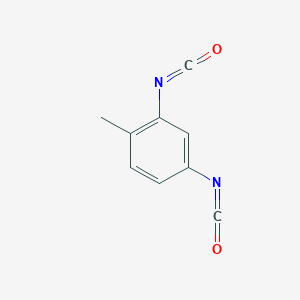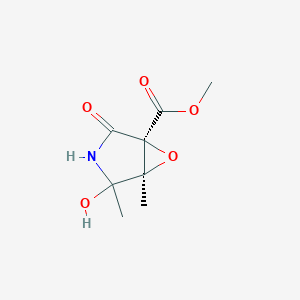
4-Bromo-2-chlorothiophene
Übersicht
Beschreibung
4-Bromo-2-chlorothiophene is a halogenated thiophene, a class of compounds that are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. The presence of bromine and chlorine substituents on the thiophene ring can significantly alter the electronic properties of the molecule, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated thiophenes, such as 4-Bromo-2-chlorothiophene, often involves bromocyclization processes and functionalization reactions. For instance, an efficient bromocyclization of ortho-substituted arylmethyl sulfides can lead to the synthesis of polyhalogenated benzothiophenes, which are structurally related to 4-Bromo-2-chlorothiophene . Additionally, the synthesis of 2-bromo-4-alkylthiophenes through regioselective lithiation and subsequent quenching with bromine demonstrates the feasibility of introducing bromine atoms onto the thiophene ring .
Molecular Structure Analysis
The molecular structure of halogenated thiophenes can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography. For example, the structure of a 2-(aminomethylene)-2H,3H-1-benzothiophene-3-one derivative was elucidated by X-ray crystallographic analysis . Similarly, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined, providing insights into the conformation and geometry of such molecules .
Chemical Reactions Analysis
Halogenated thiophenes can undergo various chemical reactions, including cross-coupling reactions, which are pivotal for creating complex organic molecules. The Suzuki coupling reaction, for example, was used to synthesize a new thiophene derivative, indicating the reactivity of brominated thiophenes in such transformations . The presence of halogens on the thiophene ring can also influence the reactivity and selectivity of these compounds in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-chlorothiophene can be inferred from related halogenated thiophenes. Vibrational spectroscopy, such as FT-IR and FT-Raman, can provide information on the vibrational modes of the molecule, which are influenced by the presence of bromine and chlorine atoms . Computational methods, including density functional theory (DFT), can predict the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity .
Wissenschaftliche Forschungsanwendungen
Electrochemical Reduction
4-Bromo-2-chlorothiophene has been studied for its electrochemical reduction properties. Research demonstrates its reduction at carbon cathodes in dimethylformamide, revealing insights into the cleavage of carbon-halogen bonds and the formation of thiophene as a product (Mubarak & Peters, 1996). Similar studies have been conducted at silver cathodes, indicating a two-electron cleavage process and the occurrence of a halogen dance mechanism (Walker, Martin, Mubarak, & Peters, 2018).
Synthesis of Disubstituted Thiophenes
4-Bromo-2-chlorothiophene is used in the Grignard reaction to synthesize 2-halo-3-thiophene magnesium halide, a precursor for 2,3-disubstituted thiophenes (Gronowitz & Pettersson, 1976). This compound has also been used in nucleophilic aromatic substitution to produce 3-fluorothiophene (Kassmi, Fache, & Lemaire, 1994).
Photodissociation Dynamics
Studies on the photodissociation dynamics of halogenated thiophenes, including 2-bromo-5-chlorothiophene, have been performed. These studies help in understanding the behavior of primary halogen atoms upon photodissociation (Kawade et al., 2012).
Substituent Effects
Research into the electronic structure and substituent effects in 2-bromo-5-chlorothiophene has been conducted, providing insights into the electronic effects of donor or acceptor groups (Tong et al., 2010).
Copolymerization
4-Bromo-2-chlorothiophene has been investigated for its copolymerization behavior with other monomers like methyl methacrylate and n-butyl acrylate, demonstrating its reactivity as a monomer (Trumbo, 1992).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
4-Bromo-2-chlorothiophene is a polyhalogenated thiophene derivative . Thiophene derivatives have gained increased interest in many fields of science and industry Polyhalo-substituted thiophenes are notably useful because they can be utilized for further synthesis of new molecular structures .
Mode of Action
The mode of action of 4-Bromo-2-chlorothiophene involves its use as a building block in numerous chemical transformations . The compound is used in the synthesis of functionalized polyhalogenated thiophene derivatives . The halogen dance reaction is utilized for the preparation of iodothiophenes . Starting from a set of dihalo-substituted thiophenes, their derivatives, namely, aldehydes, acids, and 2,5-diiodothiophenes, were obtained .
Biochemical Pathways
The compound plays a crucial role in the synthesis of various polyhalo-substituted thiophene derivatives . These derivatives can be used as building blocks in numerous chemical transformations, potentially affecting various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 19849 , which could influence its pharmacokinetic properties.
Result of Action
The compound’s use in the synthesis of various polyhalo-substituted thiophene derivatives could potentially lead to a wide range of molecular and cellular effects, depending on the specific derivatives and their applications .
Eigenschaften
IUPAC Name |
4-bromo-2-chlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClS/c5-3-1-4(6)7-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDTVFXCDOSSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369159 | |
| Record name | 4-Bromo-2-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chlorothiophene | |
CAS RN |
32431-93-9 | |
| Record name | 4-Bromo-2-chlorothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32431-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chlorothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















